
5-Hydroxy-2'-deoxyuridine
Übersicht
Beschreibung
5-Hydroxy-2’-deoxyuridine is a nucleoside analog that is a major product of oxidative DNA damage. It is derived from the oxidation of 2’-deoxycytidine and is known for its mutagenic potential. This compound is significant in the study of DNA damage and repair mechanisms, as well as in understanding the effects of oxidative stress on genetic material .
Wirkmechanismus
Target of Action
5-Hydroxy-2’-deoxyuridine (5-OHdU) is a major product of oxidative DNA damage with mutagenic potential . It is a substrate for several enzymes, including Escherichia coli endonuclease III , formamidopyrimidine DNA N-glycosylase (FPG) , and uracil DNA N-glycosylase . These enzymes play a crucial role in the repair of DNA damage.
Mode of Action
5-OHdU interacts with its target enzymes in a specific manner. Endonuclease III removes 5-OHdU via a N-glycosylase/β-elimination reaction , FPG follows a N-glycosylase/β,δ-elimination reaction , and uracil N-glycosylase removes 5-OHdU by N-glycosylase action , leaving behind an abasic site .
Biochemical Pathways
5-OHdU is a key oxidative intermediate in the demethylation pathway of 5-methyl-2’-deoxycytidine (5mdC), mediated by ten-eleven translocation (TET) proteins in epigenetic regulation . The removal of 5-OHdU from DNA is a crucial step in the repair of oxidative DNA damage, preventing mutations that could lead to various diseases, including cancer.
Pharmacokinetics
The compound’s interaction with various enzymes suggests it may be metabolized and removed from the body through enzymatic processes
Result of Action
The removal of 5-OHdU from DNA by the aforementioned enzymes is a crucial part of the DNA repair process. This prevents the accumulation of mutations in the DNA, which could lead to various diseases, including cancer .
Biochemische Analyse
Biochemical Properties
5-Hydroxy-2’-deoxyuridine plays a pivotal role in biochemical reactions, particularly in the context of oxidative DNA damage. It interacts with several enzymes and proteins, including DNA polymerases, which can incorporate 5-Hydroxy-2’-deoxyuridine into DNA during replication . Additionally, this compound is a substrate for uracil DNA N-glycosylase, which excises it from DNA, leaving behind an abasic site . The interactions between 5-Hydroxy-2’-deoxyuridine and these biomolecules highlight its involvement in DNA repair processes and its potential to induce mutations.
Cellular Effects
5-Hydroxy-2’-deoxyuridine exerts various effects on different cell types and cellular processes. It influences cell function by inducing oxidative DNA damage, which can lead to mutations and genomic instability . This compound affects cell signaling pathways, gene expression, and cellular metabolism by altering the integrity of the DNA. For instance, the presence of 5-Hydroxy-2’-deoxyuridine in DNA can result in the activation of DNA repair pathways and the modulation of gene expression to counteract the damage . These cellular effects underscore the importance of 5-Hydroxy-2’-deoxyuridine in maintaining genomic stability and its potential role in disease development.
Molecular Mechanism
The molecular mechanism of 5-Hydroxy-2’-deoxyuridine involves its incorporation into DNA and subsequent interactions with DNA repair enzymes. DNA polymerases can incorporate 5-Hydroxy-2’-deoxyuridine into the DNA strand during replication . Once incorporated, it can be recognized and excised by uracil DNA N-glycosylase, which removes the damaged base and leaves an abasic site . This process is crucial for preventing the accumulation of mutations and maintaining DNA integrity. Additionally, 5-Hydroxy-2’-deoxyuridine can inhibit or activate specific enzymes involved in DNA repair, further influencing the molecular pathways that maintain genomic stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-2’-deoxyuridine can change over time. This compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to ionizing radiation or reactive oxygen species . Long-term studies have shown that the presence of 5-Hydroxy-2’-deoxyuridine in DNA can lead to persistent oxidative damage, which may result in chronic genomic instability and an increased risk of mutations . These temporal effects highlight the importance of monitoring the stability and degradation of 5-Hydroxy-2’-deoxyuridine in experimental settings.
Dosage Effects in Animal Models
The effects of 5-Hydroxy-2’-deoxyuridine vary with different dosages in animal models. At low doses, this compound can induce mild oxidative DNA damage, which may be efficiently repaired by cellular mechanisms . At higher doses, 5-Hydroxy-2’-deoxyuridine can cause significant genomic instability, leading to an increased risk of mutations and potential toxic effects . These dosage-dependent effects underscore the importance of carefully controlling the concentration of 5-Hydroxy-2’-deoxyuridine in experimental studies to avoid adverse outcomes.
Metabolic Pathways
5-Hydroxy-2’-deoxyuridine is involved in several metabolic pathways, particularly those related to DNA repair and oxidative stress. It interacts with enzymes such as DNA polymerases and uracil DNA N-glycosylase, which play crucial roles in its incorporation into DNA and subsequent excision . Additionally, this compound can influence metabolic flux and metabolite levels by altering the integrity of the DNA and inducing oxidative stress responses . Understanding these metabolic pathways is essential for comprehending the broader impact of 5-Hydroxy-2’-deoxyuridine on cellular function.
Transport and Distribution
Within cells and tissues, 5-Hydroxy-2’-deoxyuridine is transported and distributed through various mechanisms. It can be incorporated into DNA by DNA polymerases during replication . Additionally, transporters and binding proteins may facilitate its movement within the cell, affecting its localization and accumulation . The distribution of 5-Hydroxy-2’-deoxyuridine within different cellular compartments can influence its activity and function, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of 5-Hydroxy-2’-deoxyuridine is primarily within the nucleus, where it is incorporated into DNA. This localization is crucial for its role in inducing oxidative DNA damage and influencing DNA repair processes . Additionally, targeting signals and post-translational modifications may direct 5-Hydroxy-2’-deoxyuridine to specific compartments or organelles, further affecting its activity and function . Understanding the subcellular localization of 5-Hydroxy-2’-deoxyuridine is essential for elucidating its role in maintaining genomic stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Hydroxy-2’-deoxyuridine can be synthesized through the oxidation of 2’-deoxycytidine. One common method involves the use of reactive oxygen species such as hydrogen peroxide, superoxide, and hydroxyl radicals to induce oxidative damage to 2’-deoxycytidine, resulting in the formation of 5-Hydroxy-2’-deoxyuridine .
Industrial Production Methods
The process typically involves the use of DNA polymerase to incorporate the oxidized nucleoside into DNA in vitro .
Analyse Chemischer Reaktionen
Reaktionstypen
5-Hydroxy-2'-Desoxy-uridin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung selbst ist ein Produkt von oxidativem Schaden.
Substitution: Es kann während der DNA-Synthese anstelle von Thymidin in DNA eingebaut werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Reaktion von 5-Hydroxy-2'-Desoxy-uridin verwendet werden, sind Wasserstoffperoxid, Superoxid und Hydroxylradikale. Diese Reagenzien werden verwendet, um oxidative Schäden an 2'-Desoxycytidin zu induzieren .
Hauptprodukte
Das Hauptprodukt, das aus der Oxidation von 2'-Desoxycytidin entsteht, ist 5-Hydroxy-2'-Desoxy-uridin. Diese Verbindung kann weiter an der DNA-Synthese teilnehmen, was zur Einbindung des oxidierten Nukleosids in DNA führt .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2'-Desoxy-uridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird verwendet, um die Auswirkungen von oxidativem Schaden auf Nukleoside und die Mechanismen der DNA-Reparatur zu untersuchen.
Biologie: Die Verbindung ist bedeutsam für das Verständnis der biologischen Folgen von oxidativem Stress und seiner Rolle bei der Mutagenese.
Medizin: Die Forschung zu 5-Hydroxy-2'-Desoxy-uridin trägt zur Entwicklung therapeutischer Strategien für Krankheiten im Zusammenhang mit oxidativem DNA-Schaden bei, wie z. B. Krebs.
Industrie: Die Verbindung wird bei der Entwicklung von diagnostischen Werkzeugen und Assays zur Erkennung von oxidativem DNA-Schaden verwendet
5. Wirkmechanismus
5-Hydroxy-2'-Desoxy-uridin übt seine Wirkungen aus, indem es während der Replikation in DNA eingebaut wird. Dieser Einbau kann zu Mutationen führen, da das oxidierte Nukleosid mit anderen Basen falsch paaren kann. Die Verbindung wird von bestimmten DNA-Reparaturenzýmen, wie z. B. Uracil-DNA-N-Glycosylase, erkannt und entfernt, die die beschädigte Base ausschneiden und den Reparaturprozess einleiten .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Hydroxy-2'-Desoxycytidin: Ein weiteres Produkt von oxidativem DNA-Schaden, das in Struktur und Funktion 5-Hydroxy-2'-Desoxy-uridin ähnelt.
Desoxy-uridin: Ein Nukleosidanalogon, dem die in 5-Hydroxy-2'-Desoxy-uridin vorhandene Hydroxylgruppe fehlt.
5-Ethinyl-2'-Desoxy-uridin: Ein Thymidinanalogon, das zur Bestimmung der DNA-Synthese verwendet wird.
Einzigartigkeit
5-Hydroxy-2'-Desoxy-uridin ist aufgrund seiner spezifischen Rolle bei oxidativem DNA-Schaden und -Reparatur einzigartig. Seine Einbindung in DNA und die anschließende Erkennung durch Reparaturenzýme machen es zu einem wertvollen Werkzeug zur Untersuchung der Mechanismen der Mutagenese und der zellulären Reaktion auf oxidativen Stress .
Eigenschaften
IUPAC Name |
5-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-6-4(13)1-7(17-6)11-2-5(14)8(15)10-9(11)16/h2,4,6-7,12-14H,1,3H2,(H,10,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJSURSVLVISBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965958 | |
| Record name | 1-(2-Deoxypentofuranosyl)-4,5-dihydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5168-36-5 | |
| Record name | NSC82265 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Deoxypentofuranosyl)-4,5-dihydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


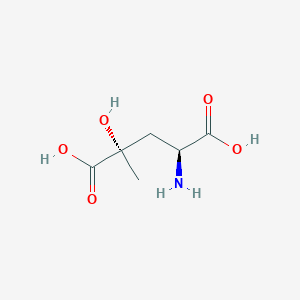
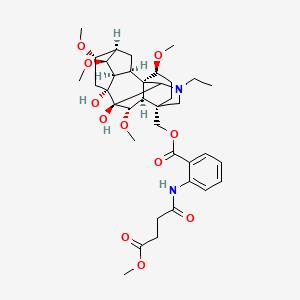


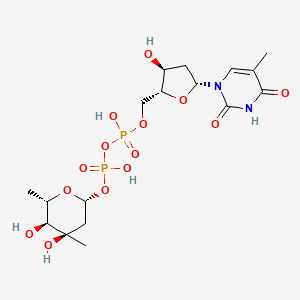

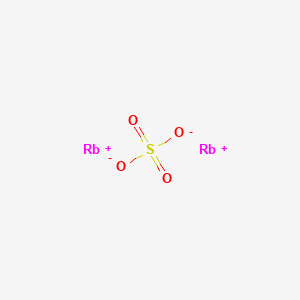
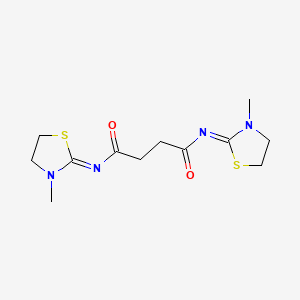

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(2-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1206646.png)


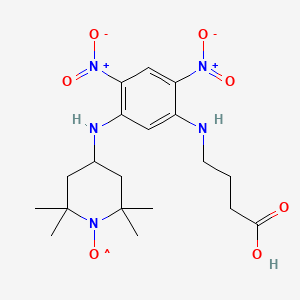
![2h-Pyrido[4,3-b]indol-2-ol](/img/structure/B1206655.png)
